molecular formula C23H13FN2O3 B2390587 2-(4-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883953-98-8

2-(4-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2390587
CAS No.: 883953-98-8
M. Wt: 384.366
InChI Key: UFZDARFFVZYJNE-UHFFFAOYSA-N
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Description

The compound “2-(4-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione” is a complex organic molecule. It belongs to the class of pyrimidinediones, which are characterized by a pyrimidine ring substituted with two carbonyl groups .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, a study reported the synthesis of a similar compound through a Biginelli-type reaction of aryl aldehydes with barbituric acid and urea or thiourea in the presence of ceric ammonium nitrate .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule, including the number and types of atoms, their arrangement, and the bonds between them .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. For instance, a study reported a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For example, the melting point can be determined using a melting point apparatus . The IR spectrum can provide information about the functional groups present in the molecule . The NMR spectrum can provide detailed information about the structure of the molecule .

Scientific Research Applications

Chemical Synthesis and Modification

  • Catalytic Synthesis : A study by Banothu and Bavanthula (2012) reported the synthesis of chromeno pyrimidinone derivatives, similar in structure to the compound of interest, using Bronsted acidic ionic liquid as a catalyst. This method emphasizes efficient synthesis approaches for such compounds (Banothu & Bavanthula, 2012).

  • Microwave-Assisted Synthesis : Hosamani et al. (2015) described a rapid microwave-irradiation method for synthesizing derivatives of the compound, highlighting a fast and efficient approach to its synthesis (Hosamani, Reddy, & Devarajegowda, 2015).

  • Novel Synthesis Methods : Osyanin et al. (2014) proposed a novel method for synthesizing chromeno[2,3-d]pyrimidine-2,4(3H)-diones, which could be relevant for the compound , indicating advances in synthetic techniques (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).

Biological Activities

  • Antimicrobial Activity : Various studies have examined the antimicrobial properties of chromeno pyrimidinone derivatives. For example, Allehyani (2022) synthesized novel chromeno pyridopyrimidines with notable antimicrobial effects (Allehyani, 2022). Similarly, Kamdar et al. (2011) investigated the antitubercular and antimicrobial activities of synthesized chromeno[2,3-d]pyrimidine derivatives (Kamdar, Haveliwala, Mistry, & Patel, 2011).

  • Cytotoxicity and Anticancer Activity : The cytotoxic potential of these compounds is highlighted by Dixit et al. (2011), who examined the cytotoxicity of a barbiturate derivative similar to the compound of interest against T-cell lymphoma (Dixit, Koiri, Maurya, Trigun, Höbartner, & Mishra, 2011).

  • Chemosensory Applications : Jamasbi et al. (2021) reported the use of a derivative of chromeno[2,3-d]pyrimidine for detecting Hg2+ ions, indicating its potential in chemosensory applications (Jamasbi, Mohammadi Ziarani, Mohajer, & Badiei, 2021).

Properties

IUPAC Name

2-(4-fluorophenyl)-3-phenylchromeno[2,3-d]pyrimidine-4,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13FN2O3/c24-15-12-10-14(11-13-15)21-25-22-19(20(27)17-8-4-5-9-18(17)29-22)23(28)26(21)16-6-2-1-3-7-16/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZDARFFVZYJNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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